MK-7145 is classified within the category of potassium channel blockers, specifically targeting the renal outer medullary potassium channel (ROMK). Its development was driven by the need for effective diuretics that can mitigate cardiovascular issues without causing significant side effects commonly associated with traditional diuretics . The compound's discovery was a result of extensive medicinal chemistry efforts aimed at optimizing selectivity and potency against ROMK while minimizing interactions with other cardiac ion channels, such as hERG, which can lead to adverse cardiac effects .
The synthesis of MK-7145 involves several complex steps, utilizing both traditional organic synthesis techniques and modern bio-catalytic methods. The process begins with key intermediates that are carefully manipulated through various reactions including coupling, oxidation, and functional group transformations.
MK-7145 features a unique molecular structure characterized by its spirocyclic framework, which contributes to its selective inhibition of ROMK channels. The structural formula can be represented as follows:
The three-dimensional conformation of MK-7145 plays a vital role in its interaction with the ROMK channel, allowing for effective binding and inhibition .
The chemical reactivity of MK-7145 is primarily governed by its functional groups:
These reactions are meticulously controlled to ensure high yields and purity of the final product .
MK-7145 exerts its pharmacological effects by selectively inhibiting the renal outer medullary potassium channel. This inhibition leads to:
The mechanism is supported by electrophysiological studies demonstrating MK-7145's potency at low concentrations (IC50 values in nanomolar range) against ROMK channels compared to other cardiac channels like hERG .
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for characterizing purity and stability during synthesis .
MK-7145 holds promise not only as a therapeutic agent for hypertension and heart failure but also serves as a valuable tool in pharmacological research aimed at understanding potassium channel biology. Its selective inhibition profile allows researchers to explore the physiological roles of ROMK channels in renal function and cardiovascular health.
Furthermore, ongoing clinical trials will elucidate its efficacy and safety profile in humans, potentially leading to new treatment paradigms for managing fluid balance disorders associated with heart disease .
The renal outer medullary potassium channel (renal outer medullary potassium channel, encoded by the KCNJ1 gene) represents the pore-forming subunit of the major potassium secretory channel in the kidney. As the founding member of the inward-rectifying potassium channel family, renal outer medullary potassium channel channels exhibit distinctive biophysical properties: weak inward rectification, high open probability (~0.9), pH sensitivity, and inhibition by adenosine triphosphate and sulfonylureas [1]. These channels are strategically expressed along the nephron's aldosterone-sensitive regions, particularly the thick ascending limb of Henle and the cortical collecting duct, where they perform non-redundant roles in electrolyte handling [1] [5].
Alternative splicing generates three renal outer medullary potassium channel isoforms (renal outer medullary potassium channel 1, renal outer medullary potassium channel 2, renal outer medullary potassium channel 3) with identical pore regions but distinct N-terminal sequences, enabling segment-specific functions. Renal outer medullary potassium channel 2 dominates the thick ascending limb of Henle, facilitating potassium recycling essential for sustaining the activity of the sodium-potassium-2 chloride cotransporter. Conversely, renal outer medullary potassium channel 1 and renal outer medullary potassium channel 3 localize to the distal nephron (connecting tubule, cortical collecting duct), mediating regulated potassium secretion critical for systemic potassium balance [1]. This compartmentalization allows independent modulation of sodium reabsorption and potassium excretion.
Table 1: Functional Distribution of Renal Outer Medullary Potassium Channel Isoforms Along the Nephron
Nephron Segment | Predominant Isoform | Primary Function | Physiological Impact |
---|---|---|---|
Thick ascending limb of Henle | Renal outer medullary potassium channel 2 | Potassium recycling for sodium-potassium-2 chloride cotransporter activity | Enables NaCl reabsorption; generates lumen-positive transepithelial voltage for paracellular Ca²⁺/Mg²⁺ reabsorption |
Distal convoluted tubule | Renal outer medullary potassium channel 1/3 | Basolateral potassium conductance | Modulates tubular excitability; indirectly influences sodium chloride cotransporter activity |
Cortical collecting duct | Renal outer medullary potassium channel 1/3 | Apical potassium secretion | Matches potassium excretion to dietary intake; coupled to sodium reabsorption via epithelial sodium channel |
Renal outer medullary potassium channel does not function in isolation. It assembles into a multiprotein complex with scaffolding proteins like sodium-hydrogen exchange regulatory factor 2 and requires cystic fibrosis transmembrane conductance regulator for native adenosine triphosphate sensitivity. This partnership mirrors the sulfonylurea receptor–Kir6.x interaction in adenosine triphosphate-sensitive potassium channels but differs in its dynamic regulation by protein kinase A phosphorylation, which can dissociate cystic fibrosis transmembrane conductance regulator from renal outer medullary potassium channel [1].
Pharmacological inhibition of renal outer medullary potassium channel simultaneously targets two discrete physiological processes, producing a unique diuretic response:
Thick ascending limb of Henle inhibition: Renal outer medullary potassium channel-mediated potassium recycling maintains the luminal potassium concentration necessary for sodium-potassium-2 chloride cotransporter function. Blocking renal outer medullary potassium channel depletes luminal potassium, reducing sodium chloride reabsorption. This mimics loop diuretics like furosemide but with critical distinctions—renal outer medullary potassium channel inhibition does not completely abolish sodium-potassium-2 chloride cotransporter activity due to alternative potassium sources, potentially mitigating compensatory hypertrophy observed with chronic loop diuretic use [1] [9].
Cortical collecting duct inhibition: Renal outer medullary potassium channel constitutes the dominant potassium secretory pathway in principal cells. Its blockade reduces potassium secretion, potentially counteracting hypokalemia typically induced by conventional diuretics. However, this action also diminishes the lumen-negative transepithelial voltage that drives epithelial sodium channel-mediated sodium reabsorption. Consequently, sodium excretion increases while potassium excretion remains stable—a phenomenon termed "natriuresis without kaliuresis" [5] [9].
This dual mechanism creates a synergistic natriuretic effect: reduced sodium reabsorption in both the thick ascending limb of Henle (primary reabsorptive segment) and the cortical collecting duct (fine-tuning segment). Potassium homeostasis is preserved because reduced cortical collecting duct potassium secretion balances diminished potassium loss from the thick ascending limb of Henle [3] [9]. Furthermore, hyperkalemia directly suppresses the sodium chloride cotransporter in the distal convoluted tubule, augmenting sodium delivery to the cortical collecting duct. While epithelial sodium channel activity may partially compensate, the net effect favors sustained natriuresis [5].
The therapeutic potential of renal outer medullary potassium channel inhibition is robustly validated by human genetics and rodent models. Loss-of-function mutations in KCNJ1 cause Bartter syndrome type II, characterized by prenatal polyuria, renal salt wasting, hypokalemia, metabolic alkalosis, and hypercalciuria. Crucially, heterozygous carriers of these mutations exhibit reduced blood pressure and a 60% lower risk of hypertension by age 60, without severe electrolyte abnormalities [3] [9]. This suggests partial renal outer medullary potassium channel inhibition may achieve therapeutic natriuresis with minimal kaliuresis.
Rodent models recapitulate these findings. Renal outer medullary potassium channel-null mice display severe salt wasting, polyuria, and growth retardation, mirroring Bartter syndrome. Patch-clamp studies confirm abolition of the 35 pS and 70 pS potassium channels in thick ascending limb of Henle and cortical collecting duct, directly linking renal outer medullary potassium channel to these conductances [1]. Pharmacological studies further demonstrate that acute renal outer medullary potassium channel inhibition in wild-type rodents produces diuresis and natriuresis equivalent to furosemide, but with significantly less urinary potassium excretion (2–3 fold versus >5 fold increase). Chronic administration in dogs elevates plasma bicarbonate and aldosterone—features consistent with Bartter syndrome—yet maintains plasma potassium within normal ranges [9].
Table 2: Genetic and Pharmacological Evidence Supporting Renal Outer Medullary Potassium Channel Inhibition
Model System | Key Findings | Therapeutic Implications |
---|---|---|
Bartter syndrome type II patients | Severe salt wasting, polyuria, hypokalemia, metabolic alkalosis | Validates renal outer medullary potassium channel as a regulator of salt/water balance |
KCNJ1 heterozygous carriers | Reduced blood pressure; 60% lower hypertension risk by age 60 | Suggests partial inhibition suffices for antihypertensive efficacy without full Bartter phenotype |
Renal outer medullary potassium channel knockout mice | Lethal salt-wasting, abolished thick ascending limb of Henle/cortical collecting duct potassium channels | Confirms renal outer medullary potassium channel as the molecular correlate of small-conductance potassium channels |
Acute MK-7145 dosing in rodents | Diuresis/natriuresis comparable to furosemide; minimal kaliuresis | Demonstrates dissociation between sodium and potassium excretion |
Chronic MK-7145 in dogs | Sustained natriuresis; stable plasma potassium; elevated bicarbonate/aldosterone | Mirrors compensated Bartter phenotype; suggests long-term tolerability |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7